molecular formula C23H20N4O2S3 B2447202 N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 689262-93-9

N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2447202
CAS No.: 689262-93-9
M. Wt: 480.62
InChI Key: JJOIYLRRDDQFQT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring and a thienopyrimidine moiety

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S3/c1-14-11-17-20(31-14)21(29)27(12-15-7-3-2-4-8-15)23(25-17)30-13-19(28)26-22-24-16-9-5-6-10-18(16)32-22/h2-10,14H,11-13H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOIYLRRDDQFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzothiazole Intermediate: This can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Preparation of Thienopyrimidine Intermediate: This involves the condensation of thiophene-2-carboxylic acid with guanidine, followed by alkylation and oxidation steps.

    Coupling Reaction: The final step involves the reaction of the benzothiazole intermediate with the thienopyrimidine intermediate in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones:

  • Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 25°C yields the sulfoxide derivative .

  • Sulfone Formation : Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane produces the sulfone analog .

SubstrateOxidizing AgentProductConditions
Sulfanyl bridgeH₂O₂/AcOHSulfoxide25°C, 4h
Sulfanyl bridgemCPBA/CH₂Cl₂Sulfone0°C → RT, 12h

Hydrolysis and Functional Group Modifications

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Refluxing with 6M HCl converts the acetamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) in ethanol/water yields the sodium carboxylate salt .

ReactionReagents/ConditionsProduct
Acetamide hydrolysis6M HCl, 100°C, 6hCarboxylic acid derivative
Acetamide hydrolysis2M NaOH, EtOH/H₂O, 80°C, 3hSodium carboxylate salt

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and thieno-pyrimidinone rings participate in EAS, though reactivity is modulated by electron-withdrawing/donating substituents:

  • Benzothiazole Ring : Limited reactivity due to electron-withdrawing effects of the thiazole nitrogen.

  • Thieno-pyrimidinone Ring : Electrophilic attack occurs preferentially at the electron-rich thiophene sulfur or C5 position .

Alkylation and Acylation

The pyrimidinone N3 and benzothiazole N1 positions are potential sites for alkylation/acylation:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with NaH as a base .

  • N-Acylation : Treatment with acetyl chloride in pyridine forms the acylated derivative .

Reaction TypeReagents/ConditionsProduct
N-AlkylationCH₃I, NaH, DMF, 50°C, 6hN-Methylated analog
N-AcylationAcCl, pyridine, RT, 12hN-Acetylated derivative

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfanyl bridge, forming benzothiazole and thieno-pyrimidinone fragments .

  • Thermal Decomposition : Heating above 200°C results in decarboxylation and ring contraction .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with trends observed in related benzothiazole-thieno-pyrimidine hybrids :

FeatureReactivity TrendExample Analog
Sulfanyl bridgeMore oxidizable than ethersCHEMBL1256653 (PubChem CID: 3255363)
Acetamide groupHydrolyzes faster than aryl amidesCHEMBL2322619 (PubChem CID: 71716196)

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a benzothiazole moiety and a thieno[3,2-d]pyrimidine derivative. The molecular formula is C23H20N4O2S3C_{23}H_{20}N_{4}O_{2}S_{3}, with a molecular weight of approximately 448.5 g/mol. Its structural intricacies contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that N-(1,3-benzothiazol-2-yl)-2-acetamides can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 20 μmol/L against pathogens such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The anticancer activity of benzothiazole derivatives is well-documented. Compounds similar to N-(1,3-benzothiazol-2-yl)-2-acetamides have shown efficacy against different cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For example, studies have reported that certain derivatives exhibit cytotoxic effects on human cancer cells with IC50 values in the micromolar range.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. It has been evaluated for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively. The inhibition profile suggests promising therapeutic applications in managing these conditions .

Antioxidant Properties

The antioxidant activity of benzothiazole derivatives has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity against common bacterial strains. The results indicated that specific modifications to the benzothiazole ring enhanced antimicrobial potency significantly compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of thieno[3,2-d]pyrimidine derivatives. The researchers found that compounds with similar structural features to N-(1,3-benzothiazol-2-yl)-2-acetamide exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which are crucial for cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt cancer cell signaling pathways, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Uniqueness

The unique combination of the benzothiazole and thienopyrimidine moieties, along with the specific sulfanyl linkage, gives N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thieno[3,2-d]pyrimidine Backbone : The initial step typically includes the reaction of appropriate precursors to form the thieno[3,2-d]pyrimidine structure.
  • Substitution Reactions : The introduction of the benzothiazole moiety and subsequent sulfanyl group is achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the benzothiazole and thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The results indicated a broad spectrum of activity with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative and target organism .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Assays : The compound was tested against breast cancer cell lines (MDA-MB-231), showing IC50 values in the range of 20 to 30 µM. This suggests moderate to high efficacy in inhibiting cancer cell proliferation .
CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-23127.6Induces apoptosis
Compound BMDA-MB-23129.3Cell cycle arrest

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Effects : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values less than 25 µg/mL .
  • Anticancer Research : In a study evaluating various thieno[3,2-d]pyrimidine derivatives for their anticancer properties, one derivative showed an IC50 value of 22 µM against the MDA-MB-231 cell line and was noted for its selective toxicity towards cancerous cells over normal cells .

Q & A

Basic: What are the key synthetic steps and reagents for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions:

Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .

Sulfanyl linkage : Introduction of the sulfanyl group using thiolating agents (e.g., NaSH) at the 2-position of the pyrimidine ring .

Acetamide coupling : Reaction of the sulfanyl intermediate with N-(1,3-benzothiazol-2-yl)acetamide using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI .

Benzyl substitution : Incorporation of the 3-benzyl group via alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Critical reagents : Halogenating agents (e.g., POCl₃), thiol sources (e.g., thiourea), and amide-coupling catalysts .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole and thienopyrimidine moieties. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm) in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₀N₄O₂S₃) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • HPLC-PDA : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

Advanced: How can researchers optimize reaction yields during sulfanyl-acetamide coupling?

Answer:
Yield optimization requires systematic parameter adjustments:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic displacement of the sulfanyl group .
  • Temperature control : Reactions performed at 60–80°C minimize side-product formation (e.g., over-oxidation) .
  • Catalyst use : Additives like DMAP (4-dimethylaminopyridine) improve acetamide coupling efficiency .
  • Design of Experiments (DoE) : Employ factorial designs to test interactions between variables (e.g., molar ratios, reaction time) .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Answer:
Contradictions often arise from assay-specific conditions:

  • Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cellular cytotoxicity assays) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing benzyl with 4-fluorobenzyl) to isolate pharmacophore contributions .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across assays .
  • Kinetic studies : Measure time-dependent activity to distinguish reversible vs. irreversible binding mechanisms .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations : Map binding poses of the benzothiazole and thienopyrimidine groups to target proteins (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimized structures .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Basic: What are the compound’s stability considerations under experimental conditions?

Answer:

  • Light sensitivity : The benzothiazole moiety may degrade under UV light; store solutions in amber vials .
  • pH stability : Avoid strongly basic conditions (pH >10) to prevent hydrolysis of the acetamide bond .
  • Thermal stability : Decomposition occurs above 150°C; use low-temperature drying methods (e.g., lyophilization) .

Advanced: How to design derivatives for improved metabolic stability?

Answer:

  • Bioisosteric replacement : Substitute the methyl group at position 6 with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties at the acetamide nitrogen for controlled release in vivo .
  • Metabolite identification : Use LC-MS/MS to characterize phase I/II metabolites and guide structural modifications .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential sulfur-containing decomposition products .
  • Waste disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal .
  • Acute toxicity : Preliminary LD₅₀ data (rodent studies) suggest handling concentrations below 10 mM .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Batch variability : Characterize each synthesis batch via NMR and HPLC to ensure consistency .
  • Cell line authentication : Use STR profiling to confirm cell line identity and passage number .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
  • Knockout models : Use CRISPR-Cas9 to delete the target gene and confirm loss of compound activity .

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